1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a nitrophenyl group at the 1-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole are antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to many commonly used antibiotics .
Mode of Action
This compound interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . By preventing biofilm formation, this compound enhances the effectiveness of antibiotic treatment .
Biochemical Pathways
Macromolecular synthesis inhibition studies suggest that it has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells, suggesting a favorable safety profile .
Result of Action
The action of this compound results in the effective eradication of preformed biofilms and inhibition of bacterial growth . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in this class is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Biochemical Analysis
Biochemical Properties
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, gene expression, and metabolic activity reported over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acidic Conditions: Using hydrochloric acid or sulfuric acid as a catalyst.
Basic Conditions: Employing bases such as sodium hydroxide or potassium carbonate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Scientific Research Applications
1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole: Differing in the position of the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
1-(4-Nitrophenyl)-4-(methyl)-1H-pyrazole: Substituting the trifluoromethyl group with a methyl group, which can significantly alter its properties and applications.
1-(4-Aminophenyl)-4-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHUHCQEWRQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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